![molecular formula C7H10O2 B3338854 Ethyl 2,4-pentadienoate CAS No. 13038-12-5](/img/structure/B3338854.png)
Ethyl 2,4-pentadienoate
Overview
Description
Ethyl 2,4-pentadienoate, also known as Ethyl penta-2,4-dienoate, is a chemical compound with the molecular formula C7H10O2 . It has an average mass of 126.153 Da and a monoisotopic mass of 126.068077 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 2,4-pentadienoate consists of 7 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The structure is characterized by a pentadienoate group attached to an ethyl group .Physical And Chemical Properties Analysis
Ethyl 2,3-pentadienoate, a similar compound to Ethyl 2,4-pentadienoate, is a liquid at room temperature . It has a refractive index of 1.464 . The exact physical and chemical properties of Ethyl 2,4-pentadienoate may vary.Scientific Research Applications
Polymerization and Copolymer Production
Ethyl 2,4-pentadienoate has been explored in the field of polymer science. Kamachi et al. (1980) investigated the polymerizability of ethyl trans-4-ethoxy-2,4-pentadienoate (EEP) using radical polymerization. The high-molecular-weight polymers obtained showed potential for creating alternating copolymers of ethyl vinyl ether with ethyl acrylate, highlighting its utility in polymer production (Kamachi, Miwa, & Nozakura, 1980).
Organic Synthesis and Chemical Reactions
In the realm of organic synthesis, ethyl 2,4-pentadienoate plays a significant role. Huang et al. (1998) demonstrated its application in telluro-directed regiospecific and highly stereoselective reactions with organocopper reagents, yielding products with high stereoselectivity and excellent yields (Huang, Mo, & Wang, 1998). Additionally, Lang and Hansen (2003) explored the production of α-allenic esters from α-phosphoranylidene esters and acid chlorides using ethyl 2,3-pentadienoate, contributing to the synthesis of various organic compounds (Lang & Hansen, 2003).
Applications in Material Science
Ghera et al. (1995) utilized 4-hydroxymethyl-2,4-pentadienoate, closely related to ethyl 2,4-pentadienoate, for synthesizing keto bridged bicyclo alkanones and macrodilides, showcasing its potential in material science and synthetic chemistry (Ghera, Ramesh, Laxer, & Hassner, 1995).
Additional Chemical Studies
Further studies on ethyl 2,4-pentadienoate and its derivatives include investigating their polymerization kinetics (Kamachi, Umetani, & Nozakura, 1986), studying their crystal packing and bonding interactions (Zhang, Wu, & Zhang, 2011), and exploring their reaction mechanisms in various chemical processes, such as in the synthesis of α-amino acid derivatives (Hopkins & Malinakova, 2007) and in the aziridination ofγ,δ-dibromoethyl-2-pentenoate (Weller & Rajski, 2004). These studies highlight the compound's versatility in different chemical reactions and its importance in understanding reaction mechanisms and material properties (Kamachi, Umetani, & Nozakura, 1986); (Zhang, Wu, & Zhang, 2011); (Hopkins & Malinakova, 2007); (Weller & Rajski, 2004).
Safety and Hazards
properties
IUPAC Name |
ethyl penta-2,4-dienoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h3,5-6H,1,4H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJNQUDSDVIYEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396696 | |
Record name | Ethyl Penta-2,4-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Penta-2,4-dienoate | |
CAS RN |
13038-12-5 | |
Record name | Ethyl Penta-2,4-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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